![molecular formula C20H14Br2O2S B15147539 3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is an organic compound with a complex structure that includes bromine atoms, naphthalene rings, and a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene typically involves the bromination of 1,1’-binaphthalene-2,2’-diol. A common method includes the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the naphthalene rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dihydro compound.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
科学研究应用
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals
作用机制
The mechanism by which 3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and sulfanylidene group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
相似化合物的比较
Similar Compounds
3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene: This compound is similar in structure but has methoxy groups instead of hydroxyl groups.
3,3’-Dibromo-1,1’-binaphthalene-2,2’-sulfonimide: This compound contains a sulfonimide group instead of a sulfanylidene group
Uniqueness
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is unique due to the presence of both bromine atoms and a sulfanylidene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C20H14Br2O2S |
|---|---|
分子量 |
478.2 g/mol |
IUPAC 名称 |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane |
InChI |
InChI=1S/C20H12Br2O2.H2S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h1-10,23-24H;1H2 |
InChI 键 |
GCVYBWKDADUEFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br.S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)

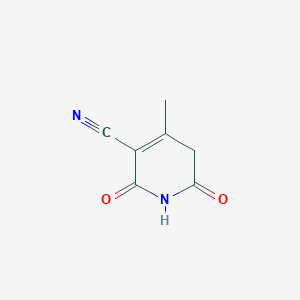
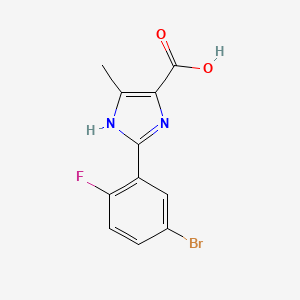
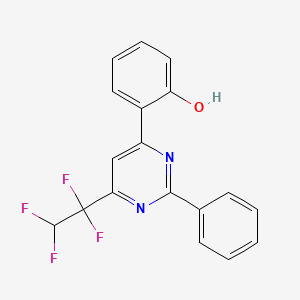
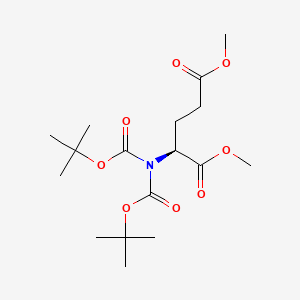
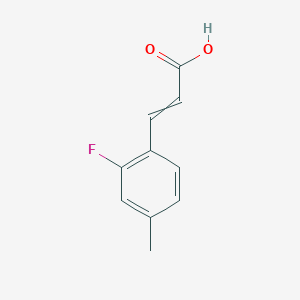
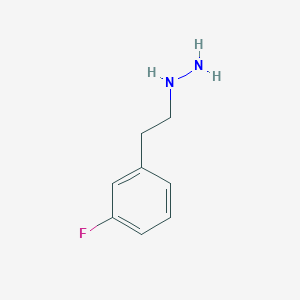
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
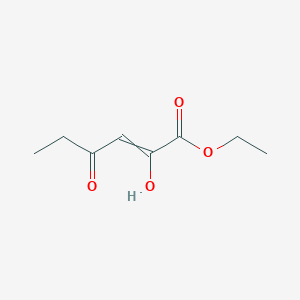
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
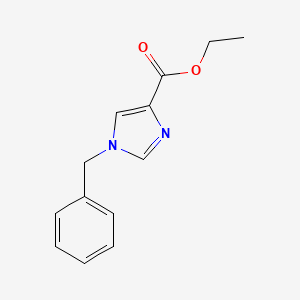
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
